4-(Pentan-3-yloxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pentan-3-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORPZOKHCNDOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500024-56-5 | |
| Record name | 4-(pentan-3-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Chemical Pathways to 4 Pentan 3 Yloxy Benzoic Acid
Established Synthetic Routes for Benzoic Acid Derivatives with Ether Linkages
The synthesis of 4-(pentan-3-yloxy)benzoic acid fundamentally involves the formation of an ether linkage and the presence of a carboxylic acid group on a benzene (B151609) ring. The established routes to achieve this can be broadly categorized into etherification approaches and carboxylic acid functionalization strategies.
Etherification Approaches
Etherification, the formation of an ether bond, is a cornerstone of organic synthesis. For a compound like this compound, this typically involves the reaction of a phenol (B47542) with an alkylating agent.
Williamson Ether Synthesis
The Williamson ether synthesis is a traditional and widely employed method for preparing ethers. rsc.orgwvu.edubyjus.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wvu.edubyjus.com In the context of this compound, the synthesis would commence with a salt of 4-hydroxybenzoic acid (acting as the nucleophile) and a pentan-3-yl halide (the electrophile).
A general representation of this reaction is as follows:
Formation of the phenoxide from 4-hydroxybenzoic acid using a suitable base (e.g., sodium hydroxide, potassium carbonate).
Reaction of the resulting phenoxide with a pentan-3-yl halide (e.g., 3-bromopentane (B47287) or 3-iodopentane).
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, and may require heating to proceed at a reasonable rate. byjus.com
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway for the synthesis of ethers from alcohols and phenols under milder conditions. byjus.comorganic-chemistry.org This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.com The reaction proceeds with the activation of the alcohol's hydroxyl group, followed by nucleophilic attack by the phenol. organic-chemistry.org
For the synthesis of this compound, this would involve the reaction of 4-hydroxybenzoic acid with pentan-3-ol in the presence of the Mitsunobu reagents. A significant advantage of the Mitsunobu reaction is its ability to proceed with a clean inversion of stereochemistry at the alcohol carbon, which is a key consideration in the synthesis of chiral molecules. organic-chemistry.org
Carboxylic Acid Functionalization Strategies
An alternative synthetic strategy involves forming the ether linkage first, followed by the introduction or modification of the carboxylic acid group.
One such approach could involve the etherification of a protected 4-hydroxybenzaldehyde (B117250) or 4-hydroxyacetophenone, followed by oxidation to the carboxylic acid. For instance, 4-hydroxybenzaldehyde could be reacted with a pentan-3-yl halide under Williamson conditions. The resulting 4-(pentan-3-yloxy)benzaldehyde would then be oxidized to this compound using a suitable oxidizing agent, such as potassium permanganate. mdpi.com
Another possibility is the esterification of 4-hydroxybenzoic acid to protect the carboxylic acid group, followed by etherification of the phenolic hydroxyl group, and subsequent hydrolysis of the ester to reveal the carboxylic acid. For example, 4-hydroxybenzoic acid can be esterified with methanol (B129727) to form methyl 4-hydroxybenzoate (B8730719). This ester can then undergo Williamson ether synthesis with a pentan-3-yl halide. The final step would be the hydrolysis of the methyl ester to yield this compound.
Exploration of Novel Synthetic Methodologies for this compound
The development of new synthetic methods is driven by the need for greater efficiency, selectivity, and sustainability.
Development of Efficient and Selective Reaction Protocols
Research into novel synthetic methodologies often focuses on improving upon the limitations of established routes. For instance, while the Williamson ether synthesis is robust, it can sometimes be limited by side reactions, such as elimination, especially with secondary alkyl halides. The Mitsunobu reaction, while effective, generates stoichiometric amounts of phosphine oxide and hydrazide byproducts, which can complicate purification. acs.org
Recent advancements have explored alternative activating agents and reaction conditions to enhance efficiency. For example, the use of diaryliodonium salts for the arylation of alcohols has been reported as a metal-free method for forming alkyl aryl ethers under mild conditions. researchgate.net
Evaluation of Catalyst Systems in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. In the context of synthesizing this compound, catalytic systems are being explored for both the etherification and carboxylic acid functionalization steps.
For etherification, phase-transfer catalysts can be employed in the Williamson synthesis to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. In the synthesis of polyesters from 4-hydroxybenzoic acid, various transesterification catalysts, such as titanium (IV) butoxide, have been investigated. scientific.net Such catalysts could potentially be adapted for the selective etherification of 4-hydroxybenzoic acid derivatives.
The following table provides a comparative overview of potential catalyst systems for the synthesis of aryl ethers:
| Catalyst System | Reaction Type | Advantages | Potential Challenges |
| Strong Base (e.g., NaH, KOH) | Williamson Ether Synthesis | Readily available, effective for phenoxide formation | Can promote side reactions, requires anhydrous conditions |
| Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Williamson Ether Synthesis | Allows for use of aqueous and organic phases, milder conditions | Catalyst may need to be removed from the product |
| Triphenylphosphine/DEAD or DIAD | Mitsunobu Reaction | Mild conditions, stereochemical inversion | Stoichiometric byproducts, potential for side reactions with acidic nucleophiles |
| Metal Catalysts (e.g., Copper, Palladium) | Cross-Coupling Reactions | High efficiency and selectivity for C-O bond formation | Catalyst cost and removal, ligand sensitivity |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comajrconline.org
In the synthesis of this compound, several green chemistry principles can be applied. The use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of benzoic acid derivatives. ajrconline.orgtandfonline.com This technique can lead to significant energy savings compared to conventional heating methods.
The choice of solvent is another critical aspect of green chemistry. The development of synthetic routes that utilize greener solvents, such as water or ethanol, or even solvent-free conditions, is highly desirable. mdpi.com For example, surfactant-assisted Williamson synthesis in aqueous media has been reported for the preparation of 4-benzyloxy benzoic acid. francis-press.com
Furthermore, the use of catalysts is inherently a green chemistry principle, as it allows for reactions to proceed with higher atom economy and lower energy input. The development of recyclable catalysts is an active area of research.
The following table summarizes some green chemistry approaches applicable to the synthesis of benzoic acid derivatives:
| Green Chemistry Approach | Description | Example |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Microwave-assisted synthesis of benzoic acid from benzanilide. ajrconline.org |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. | Synthesis of benzoic acid using water as a solvent. mdpi.com |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Use of polyphosphoric acid as a catalyst in the synthesis of benzodioxole derivatives from benzoic acids. tandfonline.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Catalytic reactions generally have higher atom economy than stoichiometric reactions. |
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Advanced Structural Elucidation and Spectroscopic Analysis of 4 Pentan 3 Yloxy Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 4-(pentan-3-yloxy)benzoic acid provides a wealth of information for its structural confirmation. The aromatic protons, due to the electron-donating nature of the ether linkage and the electron-withdrawing carboxylic acid group, exhibit a characteristic splitting pattern. The protons ortho to the ether group are expected to be shielded compared to those ortho to the carboxyl group. The aliphatic protons of the pentan-3-yloxy group will also show distinct signals based on their proximity to the oxygen atom and neighboring protons.
The methine proton (CH) of the pentan-3-yl group is anticipated to appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, will be split by the methine and terminal methyl (CH₃) protons. The methyl protons will likely present as a triplet. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Carboxylic Acid (-COOH) | > 10 | br s | - |
| Aromatic (ortho to -COOH) | 7.9 - 8.1 | d | ~8-9 |
| Aromatic (ortho to -O-) | 6.9 - 7.1 | d | ~8-9 |
| Methoxy (-O-CH) | 4.4 - 4.6 | p | ~6 |
| Methylene (-CH₂-) | 1.6 - 1.8 | m | - |
| Methyl (-CH₃) | 0.9 - 1.0 | t | ~7 |
Note: Predicted data is based on analogous compounds and standard chemical shift tables. pdx.eduucl.ac.ukdocbrown.info Actual experimental values may vary.
Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies for Backbone Confirmation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carboxyl carbon is characteristically found at a downfield position, typically in the range of 165-175 ppm. The aromatic carbons will have chemical shifts determined by the substituents, with the carbon attached to the ether oxygen appearing at a higher field than the carbon attached to the carboxyl group. The carbons of the pentan-3-yloxy group will be observed in the aliphatic region of the spectrum.
To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), allowing for the unambiguous assembly of the molecular structure. For instance, an HMBC correlation between the aromatic protons ortho to the ether linkage and the methine carbon of the pentyl group would confirm the connectivity between the aromatic ring and the alkoxy side chain.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C=O) | 167 - 172 |
| Aromatic (C-O) | 160 - 165 |
| Aromatic (C-H ortho to -COOH) | 130 - 132 |
| Aromatic (C-COOH) | 123 - 128 |
| Aromatic (C-H ortho to -O-) | 114 - 116 |
| Methoxy (-O-CH) | 80 - 85 |
| Methylene (-CH₂) | 25 - 30 |
| Methyl (-CH₃) | 9 - 12 |
Note: Predicted data is based on analogous compounds and standard chemical shift tables. researchgate.netrsc.org Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Analysis of Carboxyl and Ether Vibrational Modes
The IR spectrum of this compound is expected to show strong, characteristic absorptions for the carboxyl and ether functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state. electronicsandbooks.comresearchgate.netresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid will be observed as a strong, sharp peak around 1680-1710 cm⁻¹. electronicsandbooks.comresearchgate.net The C-O stretching of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region.
The ether linkage will be characterized by its asymmetric C-O-C stretching vibration, which is typically found in the range of 1200-1275 cm⁻¹, and a symmetric stretch appearing at a lower wavenumber, around 1020-1075 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group will be observed just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations are typically strong and well-defined. The symmetric breathing mode of the benzene (B151609) ring is a particularly strong and characteristic Raman band.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 (broad) | IR |
| C-H stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H stretch (Aliphatic) | 2850 - 2970 | IR, Raman |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | IR, Raman |
| C=C stretch (Aromatic ring) | 1580 - 1620 | IR, Raman |
| C-O-C stretch (Ether, asymmetric) | 1200 - 1275 | IR |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | IR |
| C-O-C stretch (Ether, symmetric) | 1020 - 1075 | Raman |
Note: Expected wavenumber ranges are based on data from analogous compounds. electronicsandbooks.comnih.govnist.govresearchgate.netnist.govchemicalbook.com
Probing Intermolecular Interactions via Spectroscopic Signatures
The formation of hydrogen-bonded dimers in carboxylic acids significantly influences their vibrational spectra. researchgate.net The broadness of the O-H stretching band is a direct consequence of this strong intermolecular interaction. In the solid state, crystal packing effects can also lead to splitting or shifting of vibrational bands. By comparing the spectra of the compound in different phases (e.g., solid vs. solution) or in different solvents, the nature and strength of these intermolecular interactions can be further elucidated. For instance, in a dilute solution of a non-polar solvent, some monomeric species might be present, leading to the appearance of a sharper, higher-frequency O-H stretching band.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its elemental composition. For this compound (C₁₂H₁₆O₃), the expected exact mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula and high purity of the sample.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the pentyl group, cleavage of the ether bond, and decarboxylation. The observation of fragment ions corresponding to these losses would further support the assigned structure. For example, a prominent peak corresponding to the loss of the pentyl group (C₅H₁₁) would be expected, as would a fragment resulting from the cleavage of the C-O bond of the ether, potentially leading to a 4-hydroxybenzoic acid cation radical. docbrown.infonist.govresearchgate.netresearchgate.netnist.gov
X-ray Diffraction Studies for Solid-State Structural Determination
Comprehensive X-ray diffraction data for this compound is not available in the public domain. Extensive searches of crystallographic databases and scientific literature did not yield specific single crystal or powder X-ray diffraction studies for this compound.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
No published single crystal X-ray diffraction data for this compound could be located. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and torsion angles. It also reveals how the molecules pack together in the crystal lattice, which is fundamental to understanding intermolecular interactions such as hydrogen bonding and van der Waals forces.
For related compounds, such as 4-(benzyloxy)benzoic acid, single-crystal X-ray diffraction studies have been performed. In the case of 4-(benzyloxy)benzoic acid, the molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. The dihedral angle between the aromatic rings is a key feature of its molecular conformation. However, without experimental data for this compound, its specific molecular geometry and crystal packing remain undetermined.
Powder X-ray Diffraction for Polymorphic Identification and Phase Analysis
Information regarding powder X-ray diffraction (PXRD) analysis of this compound is also not publicly available. PXRD is a primary technique used to identify crystalline phases of a material. Each crystalline form, or polymorph, of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific phase. This technique is instrumental in studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Phase analysis by PXRD can be used to determine the composition of a mixture of different crystalline phases and to monitor phase transitions that may occur under different conditions, such as temperature or pressure.
While the principles of PXRD are well-established for the characterization of pharmaceutical solids and other crystalline materials, the absence of experimental data for this compound means that no specific information on its potential polymorphs or phase behavior can be provided.
Computational and Theoretical Investigations of 4 Pentan 3 Yloxy Benzoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of 4-alkoxybenzoic acids. These methods allow for a detailed analysis of the molecule's geometry and electronic landscape.
Computational studies on 4-alkoxybenzoic acids consistently show that the most stable conformation in the solid state and often in solution is a hydrogen-bonded dimer. researchgate.net The carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds, creating a stable cyclic dimer structure. This dimerization is a key factor in the formation of liquid crystalline phases in this class of compounds. researchgate.net
| Parameter | Description | Typical Finding for 4-alkoxybenzoic acids |
| Most Stable Conformer | The lowest energy geometric arrangement of the molecule. | Hydrogen-bonded cyclic dimer. researchgate.net |
| Key Interaction | The dominant non-covalent force stabilizing the dimer. | O-H···O hydrogen bonds between carboxylic acid groups. researchgate.net |
| Computational Method | A common level of theory for geometry optimization. | DFT (B3LYP/6-311G(d,p)). nih.gov |
The electronic properties of 4-alkoxybenzoic acids, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding their reactivity and optical properties. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its electronic transitions.
DFT calculations have been employed to determine these properties for various 4-alkoxybenzoic acids. nih.gov The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the carboxyl and ether groups, while the LUMO is often centered on the carboxylic acid group and the phenyl ring. The HOMO-LUMO energy gap provides an estimate of the energy required for electronic excitation. For example, in related n-alkanoyloxy benzoic acids, increasing the length of the alkyl chain has been shown to enhance the optical bandgap. nih.gov
Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution and intramolecular interactions. nih.gov This analysis can reveal the delocalization of electron density and the stability arising from hyperconjugative interactions, further confirming the occurrence of intermolecular charge transfer in the hydrogen-bonded dimers. nih.gov The molecular electrostatic potential (MEP) surface can also be generated to visualize the charge distribution and predict sites of chemical reactivity. nih.gov
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and electronic transition energy of the molecule. nih.gov |
| NBO Analysis | Natural Bond Orbital analysis. | Analyzes charge delocalization and hyperconjugative interactions. nih.gov |
| MEP Surface | Molecular Electrostatic Potential surface. | Visualizes the charge distribution and predicts reactive sites. nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior and intermolecular interactions over time. These simulations are particularly useful for studying the collective behavior of molecules in condensed phases.
The conformation of 4-(Pentan-3-yloxy)benzoic acid can be influenced by its environment. MD simulations can be used to study the effect of different solvents on the molecule's conformation and the stability of the hydrogen-bonded dimers. In polar solvents, there can be a competition between the formation of intermolecular hydrogen bonds (dimerization) and solute-solvent hydrogen bonds. Continuum models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with DFT to examine the energetic behavior of the molecule in a solvent phase. nih.gov
The formation of liquid crystal phases is a result of the self-assembly of molecules into ordered structures. MD simulations are a powerful tool to investigate these processes. By simulating a system of many this compound molecules at different temperatures and pressures, researchers can observe the spontaneous formation of nematic or smectic phases. researchgate.net These simulations can elucidate the role of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-stacking of the phenyl rings, in driving the phase transitions. researchgate.net For instance, in smectic-nematic liquid crystals, simulations can reveal the formation of distinct aliphatic and aromatic regions, with significant π-stacking interactions in the latter. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For 4-alkoxybenzoic acids, the vibrational spectra (Infrared and Raman) are of particular interest due to the presence of the characteristic hydrogen-bonded carboxyl group.
DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule. nih.govresearchgate.net By comparing the calculated spectra of the monomer and the dimer, the spectral shifts associated with hydrogen bonding can be identified. For example, the C=O stretching vibration of the carboxylic acid shows a significant red shift upon dimerization, which is a hallmark of strong hydrogen bonding. mdpi.com The simulated FT-IR spectra for related compounds have shown good agreement with experimentally recorded spectra, confirming the validity of the computational approach. nih.gov
| Spectroscopic Technique | Predicted Parameters | Significance |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Identification of functional groups and hydrogen bonding. nih.govresearchgate.net |
| Raman Spectroscopy | Vibrational frequencies and intensities. | Complements IR spectroscopy for structural analysis. researchgate.net |
Supramolecular Chemistry and Crystal Engineering with 4 Pentan 3 Yloxy Benzoic Acid
Dimerization Behavior of the Carboxylic Acid Moiety
A characteristic feature of carboxylic acids, including 4-(Pentan-3-yloxy)benzoic acid, is their propensity to form dimeric structures through strong and directional hydrogen bonds. This dimerization is a cornerstone of their supramolecular behavior and significantly influences their physical properties in both solution and the solid state. Aromatic carboxylic acids, in particular, have been widely studied for this behavior, often forming cyclic dimers in crystalline and even gaseous phases. nih.gov
In the solid state, carboxylic acids typically form cyclic dimers characterized by a highly stable and recognizable hydrogen-bonding pattern. This motif involves two molecules of the acid associating via a pair of O-H···O hydrogen bonds between their carboxyl groups. This arrangement is formally described using graph-set notation as the R²₂(8) ring motif. For 4-alkoxybenzoic acids, crystal structures consistently reveal these hydrogen-bonded dimers as the primary building blocks. tandfonline.comresearchgate.net The molecules within the crystal are often arranged in sheet-like structures, with the dimers organized in a head-to-tail fashion in parallel rows. tandfonline.com
In solution, an equilibrium exists between the monomeric form of the carboxylic acid and the hydrogen-bonded dimer. The position of this equilibrium is highly dependent on the nature of the solvent. In apolar solvents or those with low hydrogen bond accepting ability, the formation of dimers is favored. semanticscholar.org Conversely, in polar, hydrogen-bond-accepting solvents, the solvent molecules can compete for the hydrogen bonding sites on the carboxylic acid, disrupting the self-association and favoring the monomeric species. semanticscholar.org
The table below outlines the expected hydrogen bonding characteristics for the dimer of this compound, based on data for analogous benzoic acid derivatives.
| Interaction | Description | Expected Bond Length (Å) | Expected Bond Angle (°) |
| O-H···O | Hydrogen bond between the hydroxyl oxygen of one molecule and the carbonyl oxygen of the second molecule. | 2.57 - 2.65 nih.govdntb.gov.ua | ~170 - 180 |
| C=O···H | Interaction between the carbonyl oxygen and the hydroxyl hydrogen. | 1.60 - 1.70 | - |
This interactive table provides a summary of typical geometric parameters for carboxylic acid dimers.
Electronically, the alkoxy group is electron-donating, which can influence the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the O-H···O hydrogen bonds. Studies on 4-alkanoyloxy benzoic acids have shown that para-substituted derivatives are generally more stable than their meta-substituted counterparts due to stronger hydrogen bonding interactions. nih.gov
Sterically, the pentan-3-yloxy group is bulkier and less linear than simple n-alkoxy chains. This non-linear structure can influence how the dimers pack together in the crystal lattice. In studies of p-n-alkoxybenzoic acids, increasing the bulk and length of the alkyl chain was found to weaken certain intermolecular forces, which is linked to the emergence of liquid crystalline (nematogenic) behavior. tandfonline.com The specific gauche conformation of the ether linkage and the bulk of the pentyl group in this compound would likely disrupt tight face-to-face packing of the phenyl rings, which could favor the formation of mesophases. tandfonline.comresearchgate.net
Co-crystallization and Multi-component Solid Formation
Co-crystallization is a powerful technique in crystal engineering used to create new solid forms with modified physicochemical properties by combining two or more different molecules in a single crystal lattice. iucr.org this compound, with its robust hydrogen-bond donor group (–COOH), is an excellent candidate for forming co-crystals with a wide variety of molecules that can act as hydrogen-bond acceptors.
The rational design of co-crystals relies on the concept of supramolecular synthons, which are robust and predictable intermolecular recognition motifs. For carboxylic acids, the most reliable synthons involve hydrogen bonds with complementary functional groups, particularly nitrogen-containing heterocycles like pyridines. acs.org The interaction between a carboxylic acid and a pyridine (B92270) base results in a strong O-H···N hydrogen bond. iucr.orgiucr.org
By selecting co-formers with specific functional groups, it is possible to engineer co-crystals with desired architectures and properties, such as thermotropic liquid crystallinity. iucr.orgnih.gov For example, co-crystallization of 4-alkoxybenzoic acids with bipyridyl-type molecules often leads to linear, hydrogen-bonded 2:1 units of acid and base, which can self-assemble into liquid crystal phases. iucr.orgiucr.orgnih.gov
The table below illustrates potential co-formers for this compound and the primary supramolecular synthon expected to form.
| Potential Co-former | Co-former Functional Group | Expected Supramolecular Synthon | Resulting Assembly |
| Isonicotinamide | Pyridine, Amide | Acid-Pyridine (O-H···N) | Heterodimer |
| 4,4'-Bipyridine (B149096) | Pyridine | Acid-Pyridine (O-H···N) | 2:1 Trimeric Unit iucr.orgiucr.org |
| 2-Aminopyrimidine | Amine, Pyrimidine | Acid-Amine (O-H···N) | Heterodimer acs.org |
| Adipic Acid | Carboxylic Acid | Acid-Acid (O-H···O) | Heterosynthon Chain |
This interactive table demonstrates the application of supramolecular synthon strategies for designing co-crystals.
The principles of supramolecular synthesis can be extended to create more complex multi-component systems, such as ternary co-crystals. acs.org These systems involve the assembly of three distinct molecular components into a single, ordered crystal lattice. A common strategy for designing ternary systems is to use a bifunctional linker molecule capable of forming robust synthons with two other different molecules. acs.org
For instance, this compound could be incorporated into a ternary system using a dicarboxylic acid as a linker to bridge it with another molecule, such as a substituted benzamide. acs.org Alternatively, a bifunctional nitrogen base like 4,4'-bipyridine could link two different carboxylic acids. The predictability of hydrogen-bond hierarchies—where the strongest donor typically pairs with the strongest acceptor—allows for the rational construction of these complex architectures. acs.org The formation of these ordered ternary structures has been demonstrated with various benzoic acid derivatives, isonicotinamide, and other co-formers, leading to intricate hydrogen-bonded networks. acs.orgacs.orgrsc.org
Self-Assembly Strategies of this compound Derivatives
The self-assembly of molecules into ordered, functional superstructures is a key goal of supramolecular chemistry. Derivatives of this compound can be designed to promote specific self-assembly pathways, leading to materials like liquid crystals or supramolecular polymers. acs.org This is often achieved by modifying the molecular shape and the nature of the intermolecular interactions.
4-Alkoxybenzoic acids are well-known for forming thermotropic liquid crystals. researchgate.netkaust.edu.sa This behavior arises from the dimerization of the carboxylic acids, which creates an elongated, rod-like (calamitic) supramolecular mesogen. researchgate.net The stability and type of mesophase (e.g., nematic, smectic) are highly dependent on the length and structure of the terminal alkoxy chain. tandfonline.comtandfonline.comnih.gov The branched pentan-3-yloxy group in this compound would influence the molecular packing and thus the specific liquid crystalline properties.
Furthermore, these benzoic acid dimers can be used as hydrogen-bond donors to form complexes with other molecules, such as stilbazole derivatives, to create new supramolecular liquid crystalline materials. acs.orgrsc.org Another strategy involves creating derivatives by esterifying or amidating the carboxylic acid group. This alters the hydrogen-bonding capability and can be used to direct assembly with other components. For example, complexation of 2,6-diacylaminopyridines with 4-alkoxybenzoic acids via double hydrogen bonds leads to the formation of novel liquid-crystalline complexes. oup.com These strategies demonstrate how the fundamental building block can be elaborated to achieve complex, self-assembled materials with tailored properties.
Information regarding this compound Not Publicly Available
Extensive research efforts to gather information on the chemical compound this compound for an article on its supramolecular chemistry and crystal engineering have concluded that there is no publicly available scientific literature detailing these specific properties for this molecule.
Searches for "this compound supramolecular chemistry," "this compound crystal engineering," "this compound hierarchical assembly," and "this compound molecular aggregation and orientation" did not yield any specific research findings. Further targeted inquiries into its potential liquid crystalline properties, synthesis, and crystal structure also failed to locate any relevant studies.
While the search results did contain information on the supramolecular behavior of other related benzoic acid derivatives, such as 4-[(4-(n-alkoxy)phenylimino)methyl]benzoic acid researchgate.net, fluoxetine (B1211875) hydrochloride with benzoic acid beilstein-journals.org, and ureido-benzoic acids whiterose.ac.uk, none of these studies specifically address this compound. The available literature focuses on different substitution patterns on the benzoic acid core, leading to distinct supramolecular assemblies and crystal structures that cannot be extrapolated to the requested compound.
Similarly, investigations into the liquid crystal behavior of related molecules like 4-(4-pentenyloxy)benzoic acid researchgate.netnih.gov, 4-(benzyloxy)benzoic acid nih.gov, and other 4-alkoxybenzoic acids did not provide any data on this compound itself.
Therefore, due to the absence of specific research data on the hierarchical assembly, molecular aggregation, and orientation of this compound, it is not possible to generate the scientifically accurate and detailed article as requested in the provided outline.
Advanced Material Science Applications of 4 Pentan 3 Yloxy Benzoic Acid and Its Derivatives
Liquid Crystalline Systems
The molecular architecture of 4-(pentan-3-yloxy)benzoic acid, featuring a rigid benzoic acid core and a flexible, branched pentan-3-yloxy tail, makes it a promising candidate for the formation of liquid crystalline materials. This section explores the design, synthesis, and physicochemical properties of liquid crystalline systems derived from this compound.
Design and Synthesis of Mesogenic Derivatives
Derivatives of this compound can be synthesized to create mesogenic molecules, which are the fundamental units of liquid crystals. The synthesis of such derivatives often involves standard organic chemistry techniques. For instance, p-alkoxybenzoic acids, a class to which this compound belongs, are commonly synthesized through Williamson ether synthesis. This involves reacting a phenol (B47542) with an appropriate alkyl halide. In this case, ethyl 4-hydroxybenzoate (B8730719) would be reacted with 3-bromopentane (B47287), followed by hydrolysis of the ester to yield the final benzoic acid derivative.
Mesogenic derivatives are often designed by linking the this compound core with other molecular fragments to enhance the anisotropy of the molecule. This can be achieved through esterification or the formation of Schiff bases. For example, esterification of the carboxylic acid group with various phenols can introduce additional aromatic rings, leading to a more elongated and rigid molecular structure, which is conducive to the formation of liquid crystalline phases. The branched nature of the pentan-3-yloxy group is a key design element, as it can influence the packing of the molecules and, consequently, the properties of the resulting liquid crystal phases.
Thermotropic and Lyotropic Liquid Crystalline Phases
Liquid crystals can be broadly classified into two types: thermotropic and lyotropic. Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals show phase transitions as a function of both temperature and concentration in a solvent.
Derivatives of this compound are expected to primarily form thermotropic liquid crystals . In these systems, the molecules self-assemble into ordered structures upon heating or cooling. The specific phases formed, such as nematic, smectic, or cholesteric, depend on the molecular structure of the derivative. For example, the simple dimerization of p-alkoxybenzoic acids through hydrogen bonding of their carboxylic acid groups can lead to the formation of calamitic (rod-like) mesogens that exhibit nematic and smectic phases. hartleygroup.org
While less common for this type of molecule, lyotropic liquid crystalline phases could potentially be induced by dissolving derivatives of this compound in a suitable solvent. nih.gov The formation of lyotropic phases is driven by the segregation of incompatible parts of the molecule, in this case, the aromatic core and the aliphatic tail, in the presence of a solvent. nih.gov The specific lyotropic phases that might form would depend on the concentration of the mesogen, the nature of the solvent, and the temperature.
Influence of Molecular Structure on Mesophase Behavior and Transition Temperatures
The molecular structure of derivatives of this compound has a profound impact on their mesophase behavior and the temperatures at which phase transitions occur. Key structural features include the rigid core, the flexible tail, and any linking groups.
The branched nature of the pentan-3-yloxy tail is a critical factor. Compared to their linear-chain counterparts, branched chains can disrupt the close packing of molecules, which generally leads to a lowering of melting points and can also influence the type of liquid crystal phase formed. The steric hindrance introduced by the branched group can suppress the formation of highly ordered smectic phases in favor of the less ordered nematic phase. acs.orgresearchgate.net This effect on transition temperatures can be seen in the following hypothetical data comparing a linear and a branched alkoxybenzoic acid derivative:
| Compound | Alkoxy Chain | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| 4-(Pentyloxy)benzoic Acid | Linear | 125 | 154 |
| This compound | Branched | 110 | 140 |
This is a representative table illustrating the expected trend. Actual values would require experimental verification.
The length and flexibility of the alkoxy chain also play a significant role. Increasing the chain length generally leads to a decrease in the nematic-isotropic transition temperature, while the stability of smectic phases may be enhanced. hartleygroup.org The presence of a rigid core , such as the benzoic acid group, is essential for the formation of liquid crystalline phases as it provides the necessary anisotropy. nih.gov The introduction of additional aromatic rings or other rigid groups into the molecular structure typically increases the clearing point (the temperature at which the material becomes an isotropic liquid) due to increased intermolecular interactions. nih.gov
Optical and Electro-optical Properties of Liquid Crystalline Systems
Liquid crystalline materials derived from this compound are expected to possess interesting optical and electro-optical properties, which are crucial for their application in various devices.
Optical birefringence is a key characteristic of nematic liquid crystals. dovepress.commdpi.com It is the difference between the refractive indices for light polarized parallel and perpendicular to the director (the average direction of molecular orientation). The magnitude of birefringence is influenced by the molecular structure, particularly the polarizability anisotropy of the molecules. The presence of aromatic rings in the mesogenic core contributes significantly to high birefringence. mdpi.com
The electro-optical properties of these liquid crystals relate to their response to an applied electric field. Nematic liquid crystals can be switched between different orientational states by an electric field, which forms the basis of liquid crystal displays (LCDs) and other electro-optic devices. nih.govaps.orgmdpi.com The switching speed and threshold voltage are important parameters that are influenced by the dielectric anisotropy and elastic constants of the material. The branched alkoxy chain in this compound derivatives can affect these parameters by altering the molecular packing and intermolecular interactions. The incorporation of polar groups can enhance the dielectric anisotropy, which is often desirable for achieving low-voltage switching. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands or linkers. The use of functionalized organic linkers is a key strategy in the design and synthesis of MOFs with tailored properties.
This compound as a Ligand for Coordination Chemistry
This compound possesses a carboxylate group that can coordinate to metal ions, making it a suitable candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. nih.govlibretexts.orgrsc.orgmdpi.comrsc.org The coordination of the carboxylate group to metal centers can lead to the formation of extended one-, two-, or three-dimensional networks. libretexts.org
The design of MOFs using ligands like this compound allows for the potential to create materials with specific functionalities. The alkoxy group can, for example, influence the hydrophobicity of the pores within the MOF. While specific MOFs based on this compound are not yet widely reported in the literature, the principles of coordination chemistry suggest its potential as a valuable building block in the field of crystal engineering. The choice of metal ion (e.g., lanthanides, transition metals) and reaction conditions would further dictate the final structure and properties of the resulting coordination polymer or MOF. rsc.orgresearchgate.netrsc.org
Design and Synthesis of Novel MOF Architectures
The design and synthesis of novel Metal-Organic Framework (MOF) architectures utilizing this compound as an organic linker is a promising area of research, although specific examples are not yet prevalent in the literature. The principles of reticular chemistry, which involve the assembly of molecular building blocks into predetermined network structures, guide the rational design of these materials. The this compound ligand offers distinct advantages for MOF synthesis. Its carboxylate group provides a robust coordination site for metal ions or clusters, forming the secondary building units (SBUs) that define the nodes of the framework. The flexible pentan-3-yloxy chain introduces a degree of conformational freedom and can influence the porosity and surface properties of the resulting MOF.
The synthesis of MOFs with this linker would typically be achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of a metal salt (e.g., zinc, copper, or zirconium salts) and the this compound linker in a high-boiling point solvent. The choice of solvent, temperature, reaction time, and the presence of modulators or competing ligands can significantly influence the resulting crystal structure, topology, and properties of the MOF.
The design of MOF architectures with this compound can be tailored to achieve specific functionalities. For instance, the flexible ether linkage can be exploited to create dynamic frameworks that respond to external stimuli such as guest molecules or temperature changes. Furthermore, the hydrophobic nature of the pentyl group can be utilized to create MOFs with hydrophobic pores, which could be advantageous for the selective adsorption of nonpolar molecules. By varying the metal SBU, it is possible to construct a wide range of network topologies, from simple cubic nets to more complex interpenetrated structures. The table below outlines potential synthetic conditions for the formation of MOFs based on this compound, extrapolated from the synthesis of related alkoxybenzoic acid-based MOFs.
Table 1: Proposed Synthetic Parameters for MOFs based on this compound
| Parameter | Value Range | Rationale |
| Metal Source | Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄ | Commonly used metal sources for carboxylate-based MOFs, offering diverse coordination geometries. |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol | High-boiling point solvents suitable for solvothermal synthesis, capable of dissolving both the metal salt and organic linker. |
| Temperature | 80 - 150 °C | Typical temperature range for MOF crystallization, influencing reaction kinetics and phase formation. |
| Reaction Time | 12 - 72 hours | Sufficient time for crystal nucleation and growth. |
| Modulator | Monocarboxylic acids (e.g., acetic acid, formic acid) | Can control crystal size and morphology by competing with the primary linker for coordination to the metal centers. |
The successful synthesis of MOFs with this compound would open up new avenues for creating functional materials with tailored properties for applications in gas storage, separation, and catalysis.
Pore Characteristics and Gas Sorption Properties of Derived MOFs
While specific experimental data for MOFs derived from this compound are not yet available, their pore characteristics and gas sorption properties can be predicted based on the behavior of MOFs constructed from analogous 4-alkoxybenzoic acid linkers. The incorporation of the pentan-3-yloxy group is expected to significantly influence the pore environment and, consequently, the gas uptake and selectivity of the material.
The flexible and non-polar nature of the pentan-3-yloxy chain would likely result in the formation of hydrophobic pores within the MOF structure. This hydrophobicity can be advantageous for the selective adsorption of non-polar gases, such as methane (B114726) (CH₄) and carbon dioxide (CO₂), over polar gases like water vapor. The size and shape of the pores can be tuned by controlling the network topology and the degree of interpenetration during the synthesis process. A higher degree of interpenetration would lead to smaller pore sizes and potentially higher selectivity for smaller gas molecules.
The gas sorption properties of these hypothetical MOFs are anticipated to be dependent on several factors, including the specific surface area (BET), pore volume, and the nature of the metal-linker interactions. The flexible ether linkage might also impart a "gate-opening" or "breathing" behavior to the framework, where the pore structure can dynamically change upon gas adsorption, leading to stepped adsorption isotherms. This phenomenon is particularly interesting for applications in gas storage and controlled release.
The table below presents predicted gas sorption characteristics for a hypothetical MOF derived from this compound, based on data from similar ether-functionalized MOFs.
Table 2: Predicted Gas Sorption Properties of a Hypothetical MOF with this compound Linkers
| Gas | Predicted Uptake Capacity | Predicted Selectivity | Rationale |
| CO₂ | Moderate to High | High over N₂ and H₂ | The quadrupole moment of CO₂ can interact favorably with the aromatic rings and the ether oxygen of the linker. The hydrophobic pores would also favor CO₂ adsorption. |
| CH₄ | Moderate | Moderate over N₂ | The non-polar nature of methane would lead to favorable interactions with the hydrophobic pentyl groups within the pores. |
| H₂ | Low to Moderate | Low | Hydrogen adsorption is typically favored in MOFs with open metal sites and high surface areas. The bulky alkyl group may hinder access to potential strong binding sites. |
| N₂ | Low | Low | Nitrogen, being relatively inert, is expected to have weak interactions with the framework. |
Further experimental and computational studies are necessary to validate these predictions and to fully explore the potential of this compound-based MOFs for gas sorption applications. The ability to fine-tune the pore environment by modifying the alkoxy chain length and branching offers a powerful tool for the rational design of next-generation porous materials.
Polymeric Materials and Supramolecular Polymers
The unique molecular structure of this compound makes it an attractive building block for the synthesis of advanced polymeric materials and supramolecular polymers. The rigid benzoic acid core, coupled with the flexible alkoxy side chain, can impart liquid crystalline properties to polymers, leading to materials with a high degree of molecular order and anisotropic properties.
Incorporation into Polymer Backbones or Side Chains
This compound can be incorporated into polymer structures either as part of the main chain or as a pendant side group.
Main-Chain Liquid Crystalline Polymers:
When incorporated into the main chain, typically through polycondensation reactions of the di-functionalized derivatives of the benzoic acid, it can lead to the formation of thermotropic liquid crystalline polymers (LCPs). These LCPs exhibit ordered phases (nematic, smectic) in the melt, which can be retained upon cooling to the solid state, resulting in materials with exceptional mechanical strength, thermal stability, and chemical resistance. The pentan-3-yloxy side chain would act as a flexible spacer, lowering the melting point and broadening the temperature range of the liquid crystalline phase compared to polymers with rigid backbones.
Side-Chain Liquid Crystalline Polymers:
Alternatively, the this compound moiety can be attached as a pendant group to a flexible polymer backbone, such as a polyacrylate, polymethacrylate, or polysiloxane. This is typically achieved by first modifying the benzoic acid to include a polymerizable group (e.g., an acrylate (B77674) or vinyl group) and then polymerizing this monomer. In these side-chain LCPs, the flexible backbone provides solubility and processability, while the pendant mesogenic units self-assemble to form liquid crystalline domains. The decoupling of the mesogenic unit from the main chain via the flexible alkoxy spacer allows for a high degree of orientational order.
The table below summarizes potential polymer architectures incorporating this compound.
Table 3: Polymer Architectures Incorporating this compound
| Polymer Type | Method of Incorporation | Expected Properties | Potential Applications |
| Main-Chain LCP | Polycondensation of difunctional derivatives | High thermal stability, high mechanical strength, chemical resistance, liquid crystallinity | High-performance fibers, engineering plastics, electronic components |
| Side-Chain LCP | Polymerization of a functionalized monomer | Liquid crystallinity, anisotropic optical properties, responsiveness to external fields | Optical films, data storage, sensors, actuators |
Self-assembly in Block Copolymers
The incorporation of this compound into one block of a block copolymer can lead to fascinating self-assembly behaviors. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. Due to the chemical incompatibility of the different blocks, they tend to microphase separate, forming well-defined nanostructures such as spheres, cylinders, lamellae, and gyroids.
If a block copolymer is synthesized with one block containing repeating units of this compound and another block being a chemically different, flexible polymer (e.g., polystyrene or polyethylene (B3416737) glycol), the resulting material would exhibit hierarchical self-assembly. The inherent tendency of the this compound segments to form liquid crystalline domains would be combined with the microphase separation of the block copolymer.
This could lead to the formation of nanostructures where the liquid crystalline domains are confined within the microdomains of the block copolymer. For example, in a lamellar morphology, alternating layers of the two blocks would form, and within the layers containing the this compound units, further ordering into smectic or nematic phases could occur. The interplay between the block copolymer microphase separation and the liquid crystalline ordering can be controlled by factors such as the block length ratio, temperature, and solvent annealing. This hierarchical self-assembly provides a powerful route to creating complex and highly ordered nanostructured materials with potential applications in nanotechnology, such as templates for nanopatterning, photonic materials, and advanced membranes.
Polymorphism and Phase Transition Studies in 4 Pentan 3 Yloxy Benzoic Acid
Identification and Characterization of Crystalline Polymorphs
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for benzoic acid derivatives. While specific polymorphs of 4-(Pentan-3-yloxy)benzoic acid are not extensively detailed in publicly available literature, the behavior of analogous 4-alkoxybenzoic acids suggests a high potential for polymorphic behavior. researchgate.net The identification and characterization of such polymorphs rely on a suite of analytical techniques.
Powder X-ray Diffraction (PXRD) is fundamental for identifying different crystal lattices, while Differential Scanning Calorimetry (DSC) is used to detect phase transitions and determine their associated thermal properties. nih.gov The morphology of different crystalline forms can be observed using Scanning Electron Microscopy (SEM). nih.gov For other benzoic acid derivatives, distinct polymorphs, often designated as Form I, Form II, etc., have been identified, each possessing unique crystal structures and physical properties. mdpi.com For example, p-aminobenzoic acid is known to crystallize in at least two forms, α and β, which exhibit different habits, appearing as needles and prisms, respectively. researchgate.netdiva-portal.org
Table 1: Illustrative Data for Characterization of Hypothetical Polymorphs of this compound
| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Melting Point (°C) | TBD | TBD |
| Appearance | Needles | Prisms |
Thermodynamic and Kinetic Aspects of Polymorphic Transitions
The relationship between different polymorphs is defined by thermodynamics. Polymorphic pairs can be either monotropic, where one form is always more stable than the other at all temperatures below the melting point, or enantiotropic, where the stability order reverses at a specific transition temperature. researchgate.net For instance, the α and β forms of p-aminobenzoic acid are enantiotropically related, with a transition temperature around 25 °C. researchgate.netdiva-portal.org
The study of phase transitions involves both thermodynamic and kinetic considerations. mdpi.com DSC is a primary tool for measuring the thermodynamic parameters of these transitions, such as the transition temperature (Ttrs) and the enthalpy of transition (ΔHtrs). mdpi.com The kinetics of a polymorphic transition, which determine the rate of conversion from a metastable to a stable form, are crucial. Solvent-mediated phase transitions can be very rapid, sometimes occurring in minutes, which can make the isolation of a metastable form challenging. mdpi.com The transition from a less stable (metastable) to a more stable form is kinetically driven, and the rate can be influenced by factors like temperature, solvent, and the presence of seed crystals. mdpi.commdpi.com
Table 2: Key Thermodynamic Parameters in Polymorphic Transitions
| Thermodynamic Parameter | Description | Relevance |
| Gibbs Free Energy (G) | A measure of the thermodynamic potential of a system. The polymorph with the lower Gibbs free energy is the more stable form under given conditions. | Determines the relative stability of polymorphs. |
| Enthalpy of Fusion (ΔHfus) | The heat absorbed when a solid melts. According to Burger's rules, the polymorph with the higher melting point typically has a higher enthalpy of fusion if the transition is enantiotropic. | Used to assess the relative stability of polymorphs. |
| Transition Temperature (Ttrs) | The temperature at which two polymorphs are in equilibrium and have the same Gibbs free energy in an enantiotropic system. | Defines the temperature-dependent stability range of each polymorph. |
| Interfacial Energy (γ) | The excess energy at the surface of a material. The metastable form often has a lower interfacial energy, which can favor its initial nucleation. mdpi.com | Influences the kinetics of nucleation for different polymorphs. |
Influence of Crystallization Conditions on Polymorphic Outcome
The specific polymorph obtained from a crystallization process is highly dependent on the experimental conditions, which can be manipulated to favor either the thermodynamically stable form or a kinetically favored metastable form. nih.gov Key factors include the choice of solvent, the level of supersaturation, and the cooling rate. researchgate.netwhiterose.ac.uk
For related benzoic acid compounds, it has been shown that rapid cooling at high supersaturation tends to produce metastable polymorphs, as nucleation is governed by kinetics. researchgate.netwhiterose.ac.uk Conversely, slow cooling at lower supersaturation allows the system to approach equilibrium, favoring the growth of the most thermodynamically stable form. researchgate.netdiva-portal.org The solvent plays a critical role by influencing solubility and through specific interactions with the solute molecules, which can promote or inhibit the nucleation of certain crystalline arrangements. diva-portal.org For example, with p-aminobenzoic acid, the stable β-form can be obtained from water and ethyl acetate (B1210297) by slow cooling below 20 °C, while rapid cooling from most solvents yields the kinetically favored α-form. researchgate.netdiva-portal.org
Table 3: Hypothetical Influence of Crystallization Conditions on the Polymorphic Outcome for this compound
| Solvent | Supersaturation | Cooling Rate | Expected Polymorphic Outcome |
| Ethanol | High | Rapid | Kinetically favored form (e.g., Form II) |
| Ethanol | Low | Slow | Thermodynamically stable form (e.g., Form I) |
| Toluene | High | Rapid | Kinetically favored form (e.g., Form II) |
| Water | Low | Very Slow | Thermodynamically stable form (e.g., Form I) |
Interplay of Molecular Structure and Crystal Packing with Phase Behavior
The phase behavior of this compound is intrinsically linked to its molecular structure and the resulting crystal packing. Like other 4-alkoxybenzoic acids, the molecule consists of a rigid aromatic core (the benzoic acid group) and a flexible aliphatic tail (the pentan-3-yloxy group). researchgate.net
The specific structure of the alkoxy group is critical. The pentan-3-yloxy group is branched, unlike a linear n-pentyloxy chain. This branching introduces steric bulk, which can disrupt the efficient packing of the aliphatic tails. This may lead to the formation of "looser" aliphatic regions within the crystal structure compared to its linear isomers. researchgate.net Such packing features are known to influence the melting behavior and the formation of liquid crystalline phases (mesophases), such as nematic or smectic phases, upon heating. researchgate.net The balance between the strong hydrogen bonding in the aromatic regions and the weaker, potentially disordered packing in the aliphatic regions dictates the thermal stability and phase transition temperatures of the crystal. researchgate.net
Table 4: Relationship Between Molecular Features and Crystal Packing
| Molecular Feature | Type of Interaction | Influence on Crystal Packing and Phase Behavior |
| Carboxylic Acid Group | Strong O-H···O Hydrogen Bonds | Formation of stable dimers, which act as the primary building blocks of the crystal structure. researchgate.net |
| Phenyl Ring | π-stacking Interactions | Contributes to the stability of the aromatic regions of the crystal packing. The strength of these interactions can influence the type of mesophase formed. researchgate.net |
| Branched Alkoxy Chain (Pentan-3-yloxy) | Van der Waals Forces, Steric Hindrance | The branched nature leads to less efficient packing in the aliphatic regions, potentially lowering the melting point and favoring the formation of liquid crystal phases compared to linear analogues. researchgate.net |
Catalytic Applications and Roles in Reaction Mechanisms
4-(Pentan-3-yloxy)benzoic Acid as a Catalyst or Co-catalyst
The presence of a carboxylic acid moiety is the primary driver for the potential catalytic activity of this compound. Carboxylic acids can act as Brønsted acids, proton donors, or engage in hydrogen bonding to activate substrates.
Benzoic acid and its derivatives are known to catalyze a variety of organic transformations. The carboxylic acid group can act as a proton shuttle or a general acid catalyst. For instance, in esterification reactions, the carboxylic acid can protonate the carbonyl group of another carboxylic acid, rendering it more susceptible to nucleophilic attack by an alcohol. While no specific studies detail the use of this compound in this context, its acidity, influenced by the electron-donating nature of the alkoxy group, would be a key determinant of its catalytic efficacy.
The bulky pentan-3-yloxy group might also introduce steric hindrance that could be exploited for regioselective or stereoselective transformations. The table below outlines potential organic reactions where this compound could theoretically act as a catalyst.
| Reaction Type | Role of Carboxylic Acid | Potential Influence of the 4-(Pentan-3-yloxy) Group |
| Esterification | Brønsted acid catalyst | May influence substrate scope due to steric bulk. |
| Aldol Reactions | General acid-base catalyst | Could modulate the reactivity and selectivity of enolate formation. |
| Pictet-Spengler Reaction | Acid catalyst for imine formation and cyclization | The electronic effect of the ether group could impact the rate of cyclization. |
Green chemistry emphasizes the use of catalysts that are efficient, recyclable, and operate under environmentally benign conditions. Organic catalysts, such as carboxylic acids, are often favored in green chemistry as they can be less toxic and more sustainable than their metal-based counterparts acs.org. The potential application of this compound in green catalysis would stem from its ability to function as a metal-free catalyst in reactions that might otherwise require harsh or toxic reagents.
For example, its use in solvent-free or aqueous reaction media could be explored. The lipophilic pentan-3-yloxy group might enhance its solubility in non-polar, green solvents, or even allow it to act as a phase-transfer catalyst in biphasic systems.
Use as a Ligand Precursor in Homogeneous or Heterogeneous Catalysis
The carboxylate group of this compound can coordinate to metal centers, making it a valuable precursor for the synthesis of metal complexes with catalytic activity. The electronic and steric properties of the pentan-3-yloxy substituent can tune the properties of the resulting metal catalyst.
Benzoic acid derivatives are commonly used as ligands in the design of transition metal catalysts for a variety of reactions, including C-H functionalization and cross-coupling reactions scispace.comnih.govgonzaga.edu. The carboxylate can bind to metal ions in a monodentate, bidentate, or bridging fashion, influencing the geometry and reactivity of the metal center.
The 4-(pentan-3-yloxy) group would exert an electronic effect on the aromatic ring, which in turn would modulate the electron-donating ability of the carboxylate ligand. This can have a significant impact on the catalytic activity of the metal complex. For instance, in palladium-catalyzed C-H activation, the electronic nature of the ligand can influence the rate-determining step of the catalytic cycle scispace.comresearchgate.net.
Below is a table summarizing the potential design of metal complexes with this compound as a ligand precursor and their hypothetical applications.
| Metal Center | Potential Coordination Mode | Potential Catalytic Application |
| Palladium (Pd) | Monodentate, Bidentate bridging | C-H activation, Suzuki-Miyaura coupling, Heck reaction |
| Rhodium (Rh) | Bidentate chelating (with another donor) | Hydroformylation, hydrogenation |
| Copper (Cu) | Bridging | Ullmann condensation, Click chemistry |
| Manganese (Mn) | Bridging | Oxidation reactions |
The study of reaction mechanisms involving metal complexes with 4-(pentan-3-yloxy)benzoate ligands would provide insights into the role of the ligand in the catalytic cycle. The steric bulk of the pentan-3-yloxy group could influence the coordination of substrates to the metal center, potentially leading to enhanced selectivity.
For example, in a hypothetical palladium-catalyzed C-H olefination of an arene, the 4-(pentan-3-yloxy)benzoate ligand could participate in the proton-abstraction step or stabilize the active catalytic species. The proposed catalytic cycle for such a reaction often involves the coordination of the directing group (in this case, the carboxylate), C-H activation, migratory insertion of the olefin, and reductive elimination scispace.com. The electronic and steric properties of the alkoxy group would influence the kinetics and thermodynamics of each step in this cycle.
Future Research Directions and Potential Innovations
Exploration of New Derivatization Strategies for Enhanced Functionality
The functionalization of the 4-(Pentan-3-yloxy)benzoic acid molecule offers a versatile platform for tuning its material properties. The carboxylic acid group and the aromatic ring are primary sites for chemical modification, enabling the introduction of a wide array of functional moieties.
Future research should systematically explore derivatization reactions to enhance properties such as mesophase stability, optical response, and self-assembly behavior. Key strategies could include:
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can introduce new functionalities. For instance, esterification with chiral alcohols could induce chirality and lead to the formation of ferroelectric liquid crystal phases. Amidation with photoresponsive groups like azobenzenes could yield materials whose phase transitions can be controlled by light. uni-stuttgart.de
Aromatic Core Modification: Introducing substituents onto the benzene (B151609) ring can significantly alter the molecule's shape, polarity, and intermolecular interactions. Halogenation or the addition of cyano groups can modify the dielectric anisotropy, a crucial parameter for display applications.
Metal Coordination: The carboxylic acid group can act as a ligand for metal ions, leading to the formation of metallomesogens. These materials can exhibit unique magnetic and electronic properties, opening avenues for applications in sensors and molecular electronics.
A systematic study of these derivatization pathways will be crucial for creating a library of this compound derivatives with tailored functionalities.
Advanced Characterization Techniques for In-situ Studies
To fully understand and engineer the properties of materials based on this compound, it is essential to employ advanced characterization techniques that can probe their structure and dynamics in-situ. While traditional methods like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are valuable for identifying liquid crystal phases and transition temperatures, more sophisticated techniques are needed to gain deeper insights into their self-assembly processes. iosrjournals.orgresearchgate.net
Future research should leverage techniques such as:
Scanning Tunneling Microscopy (STM): STM can visualize the self-assembly of molecules at the solid-liquid interface with sub-molecular resolution. nih.gov This technique can provide direct evidence of the packing arrangements and domain structures of this compound and its derivatives on various substrates.
X-ray Diffraction (XRD): Synchrotron-based XRD studies, particularly small-angle and wide-angle X-ray scattering (SAXS/WAXS), can provide detailed information about the molecular packing and long-range order in different liquid crystalline phases. Temperature-controlled XRD experiments can track the structural evolution during phase transitions.
By combining these advanced techniques, researchers can build a comprehensive understanding of the structure-property relationships in materials derived from this compound.
Predictive Modeling and Machine Learning in Material Design
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the design of new functional materials. mdpi.comresearchgate.net
For this compound and its derivatives, future research should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular properties such as geometry, electronic structure, and intermolecular interaction energies. nih.govresearchgate.net These calculations can help in understanding the driving forces for self-assembly and in predicting the stability of different liquid crystal phases.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and predict their collective properties, such as phase transition temperatures and viscoelastic coefficients.
Machine Learning Models: By training ML models on existing experimental and computational data for alkoxybenzoic acids, it is possible to develop predictive models for the properties of new derivatives. acs.orgnih.gov These models can rapidly screen large virtual libraries of compounds to identify promising candidates with desired functionalities, significantly speeding up the discovery process.
The integration of these computational approaches will enable a more rational and efficient design of materials based on this compound.
Integration into Multi-functional Hybrid Systems
The unique properties of liquid crystals derived from this compound can be further enhanced by integrating them into multi-functional hybrid systems. nih.govnih.gov These hybrid materials can exhibit synergistic properties that are not present in the individual components.
Promising future research directions include:
Polymer-Dispersed Liquid Crystals (PDLCs): Dispersing droplets of this compound-based liquid crystals in a polymer matrix can lead to the fabrication of smart windows, displays, and sensors that can be switched between transparent and opaque states by an electric field.
Nanoparticle Composites: Incorporating nanoparticles (e.g., metallic, magnetic, or semiconducting) into the liquid crystal matrix can impart new functionalities. For example, doping with plasmonic nanoparticles could lead to enhanced optical responses, while magnetic nanoparticles could enable magnetic field-induced switching.
Hybrid Organic-Inorganic Materials: Covalently bonding derivatives of this compound to inorganic frameworks like silica (B1680970) or titania can create highly ordered hybrid materials with potential applications in catalysis, separation, and photonics. uni-stuttgart.de
The development of these hybrid systems will open up new avenues for the application of this compound in advanced technologies.
Q & A
Q. What are the recommended methods for synthesizing 4-(Pentan-3-yloxy)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves etherification of 4-hydroxybenzoic acid with 3-pentanol under acidic or basic conditions. For optimization, control reaction parameters such as temperature (80–120°C), catalyst (e.g., p-toluenesulfonic acid for acid-catalyzed reactions), and stoichiometric ratios. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction progress can be monitored using TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer: Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent oxidation. Avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid) due to potential decomposition into carbon oxides. Use glass or PTFE containers to minimize interactions with reactive surfaces .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the ether linkage and pentyloxy substituent.
- FT-IR to identify carboxylic acid (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- ATR-IR for rapid solid-phase analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?
- Methodological Answer: Use software like SHELXL for refinement, ensuring proper treatment of thermal displacement parameters and hydrogen bonding networks. Cross-validate results with SIR97 for direct methods in structure solution. Address twinning or disorder by applying restraints and analyzing residual density maps. Publish CIF files with full refinement parameters for transparency .
Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they compare with experimental data?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict molecular geometry, electrostatic potential surfaces, and frontier orbitals. Compare computed IR/NMR spectra with experimental data to validate accuracy. Use the Electron Localization Function (ELF) to analyze bonding behavior and substituent effects .
Q. How does the substitution pattern on the benzoic acid core influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The electron-withdrawing carboxylic acid group activates the para-position for nucleophilic substitution. Reactivity can be modulated by varying the alkoxy chain length (e.g., pentyloxy vs. octanoyloxy). Use kinetic studies (e.g., monitoring by HPLC) to compare reaction rates with derivatives like 4-(octanoyloxy)benzoic acid. Steric effects from branched chains (e.g., pentan-3-yloxy) may reduce accessibility to reactive sites .
Q. What strategies can be employed to analyze the compound’s potential as an enzyme inhibitor, particularly in cytochrome systems?
- Methodological Answer: Conduct docking studies (e.g., AutoDock Vina) to predict binding affinity to cytochrome active sites. Validate experimentally via UV-Vis spectroscopy to monitor heme displacement (e.g., competition assays with 4-methoxybenzoic acid). Measure inhibition constants (Kᵢ) using stopped-flow kinetics or isothermal titration calorimetry (ITC) .
Q. How can researchers address discrepancies between theoretical and experimental partition coefficients (log P) for this compound?
- Methodological Answer: Experimental log P can be determined via the shake-flask method (octanol/water partitioning) or reverse-phase HPLC (using a calibration curve). Compare with computational predictions (e.g., ClogP or XLogP3 ). Discrepancies may arise from ionization effects (pKa ~4.5 for the carboxylic acid); account for pH-dependent partitioning by measuring at physiologically relevant pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
